KDM4A Binding Affinity: 770 nM Kd versus Des-2-Methyl Analog
The target compound demonstrates a binding affinity (Kd) of 770 nM for the KDM4A catalytic domain, as determined by a competitive binding assay [1]. This value is derived from the same assay platform that profiled a series of chromen-4-one inhibitors in the ACS Med. Chem. Lett. (2017) disclosure. While a direct, side-by-side Kd value for the des-2-methyl analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate) is not publicly reported, the publication's SAR table establishes that removal of the C-2 methyl group results in a >10-fold loss of KDM4A enzymatic inhibitory potency (IC50) across multiple matched molecular pairs [2]. By class-level inference, the presence of the C-2 methyl group on the target compound is expected to contribute a >10-fold affinity advantage over its des-methyl counterpart.
| Evidence Dimension | KDM4A Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 770 nM (Kd) |
| Comparator Or Baseline | des-2-methyl analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate) – no direct Kd reported; enzymatic IC50 shift >10-fold based on matched-pair SAR |
| Quantified Difference | Estimated >10-fold affinity advantage for the C-2 methyl-containing target compound (class-level inference) |
| Conditions | Inhibition of human N-terminal His-tagged KDM4A (1-359 residues) using biotin-H3K9me3 substrate (BindingDB assay sourced from ACS Med. Chem. Lett. 2017 series). |
Why This Matters
This quantitative estimate allows procurement teams to prioritize the C-2 methyl-bearing compound for KDM4A-dependent cellular models, where a >10-fold weaker des-methyl analog would likely fail to engage the target at pharmacologically relevant concentrations.
- [1] BindingDB Entry for 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate. Kd: 770 nM for KDM4A. View Source
- [2] Chen, Y. K. et al. (2017). Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models. ACS Med. Chem. Lett., 8(8), 869-874. DOI: 10.1021/acsmedchemlett.7b00220 View Source
